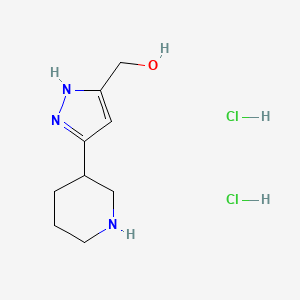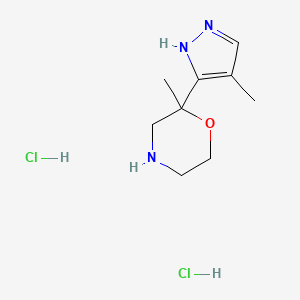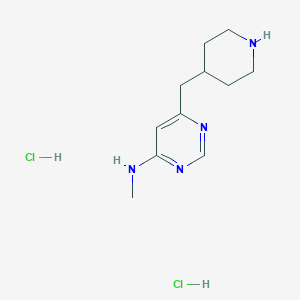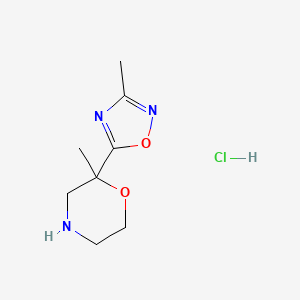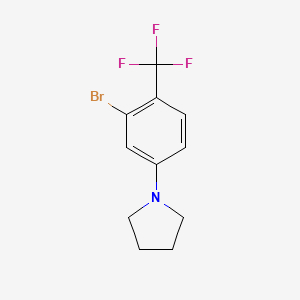
1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine
Overview
Description
1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine is a chemical compound with the molecular formula C11H11BrF3N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromine and trifluoromethyl group attached to a phenyl ring.
Preparation Methods
The synthesis of 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-(trifluoromethyl)benzaldehyde and pyrrolidine.
Synthetic Route: A common synthetic route involves the condensation of 3-bromo-4-(trifluoromethyl)benzaldehyde with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Chemical Reactions Analysis
1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can be carried out using sodium methoxide in methanol to replace the bromine atom with a methoxy group.
Oxidation and Reduction: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups. Reduction reactions can be used to modify the trifluoromethyl group or the pyrrolidine ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Scientific Research Applications
1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals and bioactive molecules. Its unique structural features make it a valuable scaffold for designing inhibitors or modulators of biological targets.
Material Science: The compound can be used in the development of advanced materials, including polymers and liquid crystals, due to its ability to impart specific electronic and steric properties.
Chemical Biology: Researchers use the compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein and modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine can be compared with other similar compounds, such as:
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine: This compound has the same molecular formula but differs in the position of the bromine and trifluoromethyl groups on the phenyl ring. The positional isomerism can lead to differences in reactivity and biological activity.
1-(3-Chloro-4-(trifluoromethyl)phenyl)pyrrolidine: The substitution of bromine with chlorine can affect the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
1-[3-bromo-4-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-10-7-8(16-5-1-2-6-16)3-4-9(10)11(13,14)15/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXWLLAPDOVIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


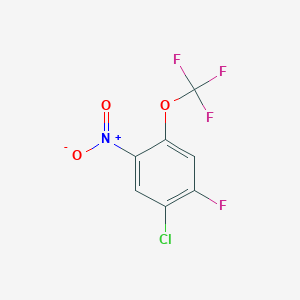
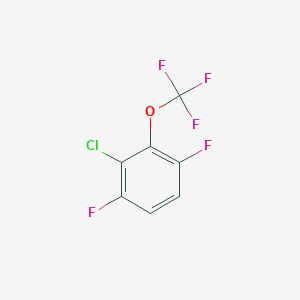
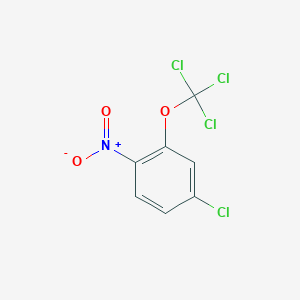
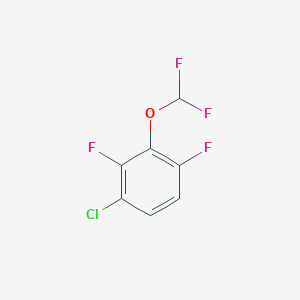

![2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene](/img/structure/B1402269.png)
![1-Bromo-3-[chloro(difluoro)methoxy]benzene](/img/structure/B1402270.png)
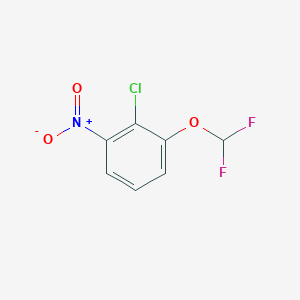

![6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1402277.png)
